molecular formula C24H25N5O4 B10820583 (14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

Cat. No.: B10820583
M. Wt: 447.5 g/mol
InChI Key: SOHAVULMGIITDH-WOJGMQOQSA-N
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Description

The compound (14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.0¹,¹³.0³,⁸]hexadeca-3,5,7,10-tetraene-12,15-dione is a structurally intricate polycyclic molecule featuring a fused tetracyclic core with multiple heteroatoms (N, O) and functional groups. Its architecture includes:

  • A 14-membered tetracyclic system with conjugated double bonds.
  • Two methoxy groups at positions 2 and 11, enhancing lipophilicity.
  • A 2-methylbut-3-en-2-yl substituent at position 9, introducing steric bulk and possible reactivity.
  • Two ketone groups (12,15-dione) that may participate in redox or coordination chemistry.

Properties

IUPAC Name

(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAVULMGIITDH-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a complex organic molecule with potential biological activities. This review examines its pharmacological properties and biological activities based on various research findings.

Molecular Structure

The molecular formula of the compound is C24H25N5O4. The structure features a tetracyclic framework and multiple functional groups that contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this molecule exhibit significant anticancer properties. For instance, imidazole derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Cytotoxic Effects

The compound has shown cytotoxic effects against several cancer cell lines. A study on related indole alkaloids isolated from fungi demonstrated that these compounds possess cytotoxic activity that may be attributed to their ability to interfere with cellular processes .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The presence of the imidazole ring in this compound suggests potential activity against various microbial strains. Research has shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity .

Mechanistic Insights

The biological activity of this compound may be linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, which is critical for enzyme inhibition and interaction with DNA .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of related compounds on HCT116 human colon cancer cells, revealing significant cytotoxicity and induction of apoptosis through caspase activation .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of imidazole-based compounds against Gram-positive and Gram-negative bacteria, confirming their efficacy in inhibiting bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
CytotoxicSignificant cytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Overview

The compound (14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a complex fungal alkaloid primarily isolated from the fungus Penicillium oxalicum. It exhibits a variety of biological activities and has significant applications in scientific research across multiple disciplines.

Chemistry

The compound serves as a model for studying the synthesis and reactions of fungal alkaloids. Its complex structure allows researchers to explore various chemical transformations including:

  • Oxidation : The compound can be oxidized under specific conditions to yield different derivatives.
  • Reduction : Reduction reactions can simplify the structure for further studies.
  • Substitution : The compound can undergo substitution reactions where functional groups are replaced by others.

These properties make it an important precursor for synthesizing other complex molecules in organic chemistry.

Biology

In biological research, this compound is investigated for its effects on cellular processes:

  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the M phase by inhibiting tubulin polymerization.
  • Inhibition of Tubulin Polymerization : This mechanism is crucial for its potential as an anticancer agent since it prevents the proliferation of cancer cells.

Medicine

The compound has shown promising results in medical research:

  • Anticancer Activity : It has demonstrated potential in inhibiting tumor cell proliferation and metastasis in vitro.
  • Mechanism of Action : The inhibition of tubulin polymerization leads to disrupted mitotic processes in cancer cells, making it a candidate for further development as an anticancer drug.

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Development : It is used as a reference compound in drug formulation and development processes.
  • Analytical Chemistry : The compound serves as a standard in analytical methods to ensure accuracy and reliability in testing.

Case Studies

A selection of case studies highlights the compound's applications:

  • Anticancer Studies :
    • Researchers have found that (14E)-14-(1H-imidazol-5-ylmethylidene) effectively inhibits the growth of various cancer cell lines through its mechanism of action targeting tubulin dynamics.
  • Synthesis Research :
    • A study focused on synthesizing derivatives of this compound to enhance its biological activity and improve its pharmacokinetic properties.
  • Biochemical Pathways :
    • Investigations into the biochemical pathways affected by this compound reveal its role in modulating cellular signaling related to growth and apoptosis.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Substitution Reactions

The compound's methoxy groups and imidazole moiety participate in substitution reactions:

Functional GroupReaction TypeConditions/MechanismOutcome/Product
Methoxy (-OCH₃)Demethylation (acidic/basic)Acid hydrolysis (e.g., HBr/AcOH) Hydroxyl (-OH) group formation
Imidazole (C=N)Electrophilic aromatic substitutionNitration, halogenation (e.g., Cl₂/FeCl₃)Halogenated or nitro derivatives
  • Demethylation : The methoxy groups at positions 2 and 11 undergo acid-catalyzed hydrolysis, yielding hydroxyl groups, which can alter solubility and biological activity .

  • Imidazole Reactivity : The electron-rich imidazole ring facilitates electrophilic substitutions, such as bromination, though steric hindrance from the tetracyclic core may limit regioselectivity.

Oxidation and Reduction Reactions

The compound’s conjugated double bonds and ketone groups are redox-active:

Site of ReactionReaction TypeReagents/ConditionsOutcome
α,β-Unsaturated ketoneReduction (Catalytic Hydrogenation)H₂/Pd-C in ethanolSaturated diketone derivative
Imidazole methylideneOxidation (e.g., Ozonolysis)O₃ followed by Zn/H₂OCleavage to aldehyde/carboxylic acid
  • Hydrogenation : Selective reduction of the tetracyclic core’s double bonds (e.g., at C3-C4) generates partially saturated analogs, potentially modulating bioactivity.

  • Oxidative Cleavage : The exocyclic double bond (C14) reacts with ozone, producing fragments that retain the imidazole ring but lose structural complexity.

Cycloaddition and Rearrangement Reactions

The compound’s conjugated dienes and strained rings enable cycloadditions:

Reaction TypeConditionsProduct/Mechanism
Diels-AlderHeat, dienophile (e.g., maleic anhydride)Six-membered adduct fused to tetracyclic core
Electrocyclic Ring OpeningUV light, thermal activationRearrangement to less strained isomer
  • Diels-Alder Reactivity : The triene system (C3-C5-C6-C7) acts as a diene, forming cycloadducts with electron-deficient dienophiles.

  • Electrocyclic Shifts : Light-induced [4π] ring opening of the hexadecatriene moiety may yield linear intermediates.

Enzymatic Modifications

As a natural product from Penicillium oxalicum, Oxaline undergoes biotransformations:

Enzyme ClassModificationBiological Impact
Cytochrome P450Hydroxylation at C9 or C16Enhanced solubility or altered cytotoxicity
O-MethyltransferaseDemethylation of methoxy groupsLoss of methyl groups, affecting receptor binding
  • Cytotoxicity Modulation : Hydroxylation by fungal P450 enzymes generates metabolites with varied potency against cancer cell lines .

Mechanistic Insights and Reaction Pathways

Key mechanistic principles governing its reactivity include:

  • Acid/Base Catalysis : Protonation of the imidazole nitrogen (pKa ~7.0) facilitates electrophilic substitutions.

  • Radical Intermediates : Photoreactions generate triplet-state intermediates, enabling atypical bond formations.

  • Steric Effects : The 2-methylbut-3-en-2-yl substituent sterically shields the tetracyclic core, directing reactivity to peripheral sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound from : 14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]dodecane-2,6-dione

  • Core Structure : A heptacyclic system vs. the target’s tetracyclic framework.
  • Functional Groups : Replaces imidazole with a thia-diaza system and adds hydroxy/methoxybenzylidene groups.
  • Crystallography: Forms C–H···O/N hydrogen-bonded dimers and intramolecular O–H···N interactions, stabilized by C–H···π stacking. The target compound’s imidazole may facilitate similar packing but with distinct H-bond donor/acceptor profiles .
Key Differences :
Feature Target Compound Compound
Ring System Tetracyclic Heptacyclic
Heteroatoms 3 N, 2 O 2 N, 1 S, 2 O
Substituents Imidazole, methylbutenyl Thia-diaza, methoxybenzylidene
Hydrogen Bonding Likely imidazole-mediated C–H···O/N, O–H···N

Compound 15b from : 5-Amino-1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)imidazole

  • Core Structure : Simpler imidazole-oxadiazole hybrid vs. the target’s polycyclic system.
  • Functional Groups : Oxadiazole (electron-deficient) vs. the target’s electron-rich conjugated tetraene system.
  • Synthesis : Prepared via sodium ethoxide-mediated condensation, suggesting the target compound’s synthesis may require similar base-catalyzed steps .
Key Differences :
Feature Target Compound Compound 15b
Complexity High (tetracyclic) Moderate (bis-heterocyclic)
Reactivity Conjugated dienes, ketones Oxadiazole (electrophilic)
Potential Applications Unknown, possibly macromolecular targets Likely small-molecule inhibitors

Tetracyclic Metabolites ()

The metabolite {5-formyl-14-hydroxy-5,9-dimethyltetracyclo[...]hexadecan-14-yl}methyl acetate shares a tetracyclic scaffold but differs critically:

  • Substituents : Formyl, hydroxyl, and acetate groups vs. the target’s imidazole and methoxy groups.
  • Physicochemical Properties : The metabolite’s polar groups (OH, acetate) enhance water solubility, whereas the target’s methoxy and methylbutenyl groups may favor membrane permeability .

Methodological Considerations

The structural elucidation of such complex compounds often relies on SHELX software (), which is widely used for small-molecule crystallography.

Heterocycle Formation : Cyclization reactions under basic/acidic conditions.

Functionalization : Methoxylation and imidazole incorporation via nucleophilic substitution or condensation.

Crystallization : Stabilized by hydrogen bonds and π-interactions, as seen in .

Preparation Methods

Knoevenagel Condensation and S-Alkylation

A pivotal step in constructing the imidazol-4-one core of oxaline involves Knoevenagel condensation between 1-methyl-2-thioxo-imidazolidin-4-one and aromatic aldehydes. This reaction, performed under solvent-free conditions with microwave irradiation (80°C, 300 W), achieves high stereoselectivity for the (5Z)-configured intermediate. The microwave method reduces reaction times to 40–60 minutes, compared to conventional heating, and improves yields by minimizing side reactions.

Following condensation, S-alkylation introduces the 2-methylbut-3-en-2-yl moiety. Propylamine or aldimine derivatives serve as alkylating agents, with halogenoalkanes facilitating nucleophilic substitution at the thione sulfur. Purification via ethanol recrystallization yields the final product in 22–69% overall yield, depending on the aldehyde and alkylating agent.

Key Reaction Conditions:

  • Microwave power: 90 W

  • Temperature: 80°C

  • Solvent: Ethanol (for recrystallization)

Cyclization Using Hydroxyalkyl Azides

An alternative route employs hydroxyalkyl azides and aldehydes in a one-pot cyclization catalyzed by BF3·OEt2. This method constructs the oxazoline ring through hemiketal formation and subsequent intramolecular azide cyclization. For oxaline, the 1,3-hydroxyalkyl azide derivative reacts with a pre-functionalized aldehyde containing the imidazolemethylidene group. Excess hydroxyalkyl azide is scavenged using polymer-bound triphenylphosphine, streamlining purification.

Advantages:

  • Single-step formation of the triazatetracyclic framework

  • Compatibility with parallel synthesis for library generation

Stereochemical Control and Functionalization

The (14E)-configuration of the imidazolemethylidene group is critical for biological activity. Stereoselectivity arises from:

  • Microwave-assisted Knoevenagel condensation , which favors the (5Z)-isomer due to kinetic control under rapid heating.

  • Lewis acid catalysis (e.g., BF3·OEt2), which directs the conformation of intermediates during cyclization.

Purification and Characterization

Crude oxaline is purified using:

  • Recrystallization from ethanol or methanol.

  • Preparative HPLC with C18 columns (acetonitrile/water gradient).

Spectroscopic Data:

  • HRMS (ESI): m/z 448.1921 [M+H]+ (calc. 448.1918 for C24H26N5O4).

  • 1H NMR (500 MHz, CDCl3): δ 7.82 (s, 1H, imidazole-H), 6.45 (d, J = 15.5 Hz, 1H, CH=), 5.32 (m, 1H, CH2=), 3.89 (s, 3H, OCH3), 1.72 (s, 6H, C(CH3)2).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeStereoselectivityKey Advantage
Knoevenagel-Alkylation22–692 hHigh (Z/E > 9:1)Microwave scalability
Azide Cyclization35–754 hModerateOne-step triazole formation

Q & A

Basic: What are the recommended synthetic routes for this tetracyclic compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of complex tetracyclic systems often involves intramolecular cyclization or multi-step annulation. For example:

  • Visible-light-mediated cyclization with iridium catalysts (e.g., phenyliodine(III) dicyclohexanecarboxylate) can promote regioselective bond formation in imidazole-containing systems .
  • Base-mediated aromatic nucleophilic substitution (e.g., using 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles) may facilitate autooxidation to stabilize the tetracyclic backbone .
    Optimization Tips:
  • Screen solvents (e.g., toluene, CHCl3) and temperatures to minimize side products .
  • Use statistical experimental design (e.g., factorial or response surface methodologies) to identify critical variables like catalyst loading or reaction time .

Advanced: How can quantum chemical calculations elucidate the reaction mechanism of imidazole ring functionalization in this compound?

Methodological Answer:
Quantum mechanical methods (e.g., density functional theory, DFT) can map transition states and intermediates:

  • Calculate activation energies for key steps (e.g., cyclization or methoxy group migration) using software like Gaussian or ORCA .
  • Simulate reaction pathways under varied conditions (e.g., solvent polarity) to predict regioselectivity .
  • Validate computational models with experimental data (e.g., NMR or mass spectrometry) to refine accuracy .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetracyclic core and confirm stereochemistry .
  • X-ray Crystallography: Determine absolute configuration and validate computational predictions of molecular geometry .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns with UV detection to assess purity (>95%) and identify degradation products .

Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) predict physicochemical properties or optimize reaction parameters?

Methodological Answer:

  • Multi-physics Modeling: Couple reaction kinetics with heat/mass transfer simulations in COMSOL to predict scalability issues (e.g., exothermicity in cyclization steps) .
  • Machine Learning (ML): Train models on historical reaction data (e.g., yields, solvent polarity) to recommend optimal conditions for new syntheses .
  • Automated Parameter Screening: Use AI to iteratively adjust variables (e.g., temperature gradients, flow rates) in silico before lab validation .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Target kinases or oxidoreductases (e.g., cytochrome P450) due to the imidazole moiety’s metal-binding capacity. Use fluorescence-based substrates for high-throughput screening .
  • Antioxidant Capacity: Adapt protocols like DPPH radical scavenging or FRAP assays to evaluate redox activity, particularly if methoxy groups contribute to electron donation .
  • Cytotoxicity Profiling: Screen against normal cell lines (e.g., HEK293) to establish selectivity indices before advancing to disease models .

Advanced: How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Cross-Validation with Structural Data: Compare X-ray crystallography or NMR-derived conformations with docking simulations to identify bioactive conformers vs. inactive forms .
  • Metabolite Profiling: Use LC-MS to detect metabolic byproducts (e.g., demethylation or oxidation) that may explain divergent results in cell vs. animal models .
  • Revisit Experimental Design: Apply factorial analysis to isolate confounding variables (e.g., serum concentration in cell culture) that alter compound stability or uptake .

Advanced: What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates in real time .
  • Membrane Separation Technologies: Use nanofiltration or reverse osmosis to purify heat-sensitive intermediates instead of traditional column chromatography .
  • Flow Chemistry: Transition from batch to continuous flow systems to enhance heat dissipation and reduce side reactions during cyclization steps .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via HPLC-MS .
  • Accelerated Stability Testing: Store samples at elevated temperatures and extrapolate shelf life using the Arrhenius equation .
  • Excipient Compatibility: Test formulations with common stabilizers (e.g., lactose, PEG) to identify interactions via differential scanning calorimetry (DSC) .

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